molecular formula C21H14N4O3S2 B2650904 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 477486-60-5

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2650904
CAS No.: 477486-60-5
M. Wt: 434.49
InChI Key: KJBFMHXOKOTWCE-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound featuring a benzothiazole and thiazole moiety linked to a benzamide structure

Preparation Methods

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide involves multiple steps. Common synthetic routes include:

    Diazo-coupling: This method involves the reaction of diazonium salts with benzothiazole derivatives.

    Knoevenagel condensation: This reaction typically involves the condensation of benzothiazole aldehydes with active methylene compounds.

    Biginelli reaction: A multi-component reaction that synthesizes benzothiazole derivatives by reacting urea, aldehydes, and β-keto esters.

    Microwave irradiation: This technique accelerates the reaction process, providing higher yields in shorter times.

    One-pot multicomponent reactions: These reactions combine several reactants in a single step to form the desired product efficiently

Chemical Reactions Analysis

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide undergoes various chemical reactions:

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in critical biological pathways, leading to its therapeutic effects. For instance, benzothiazole derivatives are known to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis .

Comparison with Similar Compounds

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide can be compared with other benzothiazole and thiazole derivatives:

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O3S2/c26-17-8-9-18(27)25(17)13-5-3-4-12(10-13)19(28)24-21-23-15(11-29-21)20-22-14-6-1-2-7-16(14)30-20/h1-7,10-11H,8-9H2,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBFMHXOKOTWCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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